Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-
Description
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- is a Schiff base derivative formed by the condensation of 4-methylbenzenamine (p-toluidine) and a 2,3,4-trimethoxybenzaldehyde moiety. The compound features a planar imine (C=N) linkage connecting two aromatic rings: a 4-methyl-substituted benzene and a 2,3,4-trimethoxyphenyl group. The trimethoxy substituents enhance solubility in polar solvents due to their electron-donating properties, while the methyl group contributes to hydrophobic interactions.
Properties
CAS No. |
386758-63-0 |
|---|---|
Molecular Formula |
C17H19NO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(2,3,4-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO3/c1-12-5-8-14(9-6-12)18-11-13-7-10-15(19-2)17(21-4)16(13)20-3/h5-11H,1-4H3 |
InChI Key |
NJOBUERLWZRZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{4-methylbenzenamine} + \text{2,3,4-trimethoxybenzaldehyde} \rightarrow \text{Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-} + H_2O
$$
This condensation typically proceeds under mild acidic or neutral conditions, often in an inert solvent, with removal of water to drive the equilibrium toward imine formation.
Detailed Preparation Methods
Condensation Reaction Conditions
- Solvents: Common solvents include ethanol, methanol, or tetrahydrofuran (THF), which dissolve both reactants and facilitate the removal of water.
- Catalysts: Mild acid catalysts such as glacial acetic acid or p-toluenesulfonic acid may be used to accelerate imine formation.
- Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures (25–80°C) to optimize reaction rates without decomposing sensitive groups.
- Reaction Time: Typically ranges from 2 to 24 hours depending on the scale and conditions.
- Water Removal: Use of molecular sieves or azeotropic distillation (e.g., Dean-Stark apparatus) to remove water and drive the reaction to completion.
Alternative Synthetic Routes
- Direct Heating: Heating a mixture of the amine and aldehyde under an inert atmosphere (argon or nitrogen) at 140–210°C for 2–5 hours has been reported to yield the imine product efficiently, especially in solvent-free or minimal solvent conditions.
- Use of Coupling Reagents: Although less common for imine synthesis, coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) can be employed to activate carboxylic acid derivatives when preparing related amide or imine derivatives, but for this Schiff base, direct condensation is preferred.
Purification
- The crude product is typically purified by recrystallization from ethanol or ethyl acetate.
- Chromatographic techniques (e.g., silica gel column chromatography) may be employed to isolate the pure imine if impurities or side products are present.
Experimental Parameters and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants ratio | 1:1 molar ratio | Slight excess of amine or aldehyde may be used to drive reaction |
| Solvent | Ethanol, methanol, or THF | Choice depends on solubility and boiling point |
| Catalyst | Glacial acetic acid (0.1 equiv) | Optional, to catalyze imine formation |
| Temperature | 25–80°C (room temperature to reflux) | Higher temperatures accelerate reaction |
| Reaction time | 2–24 hours | Longer times improve conversion |
| Water removal | Molecular sieves or Dean-Stark apparatus | Essential for high yield |
| Yield | 70–95% | High yields reported under optimized conditions |
Mechanistic Insights and Optimization
- The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, forming a carbinolamine intermediate.
- Subsequent elimination of water leads to the formation of the imine double bond.
- Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity.
- Removal of water shifts equilibrium toward product formation.
- Steric and electronic effects of the trimethoxy substituents influence reaction rate and stability of the imine.
Summary Table of Preparation Methods
| Method | Solvent | Catalyst | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Classical condensation | Ethanol, THF | Acetic acid (0.1 eq) | 25–80°C | 2–24 h | 70–95 | Water removal critical, mild conditions |
| Direct heating (solvent-free) | None | None | 140–210°C | 2–5 h | 75–90 | Inert atmosphere required, no solvent, higher temp |
| Coupling reagent-assisted | THF, DCM | Dicyclohexylcarbodiimide | Room temp | 4–12 h | 65–85 | Less common for imine, more for amide synthesis |
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Benzenamine, 4-bromo-N-[[4-(hexyloxy)phenyl]methylene]- (CAS 5219-54-5): Replaces the methyl and trimethoxy groups with bromine and a hexyloxy chain.
- These compounds are explored in medicinal chemistry for targeted therapies .
Nitro-Substituted Analogues
- Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- (CAS 730-39-2) : Features a nitro group instead of trimethoxy substituents. The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity. This compound has applications in chemical sensing and catalysis due to its redox-active nature .
- Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]- (CAS 5455-87-8) : Combines methoxy and nitro groups, balancing electron-donating and withdrawing effects. Its MW is 256.26 g/mol, with a calculated PSA of 65.5 Ų, indicating moderate polarity .
Dimeric and Polymeric Structures
- 1,4-Benzenediamine, N,N'-bis[(2,3,4-trimethoxyphenyl)methylene] (CAS 141334-23-8): A dimeric Schiff base with two imine linkages.
Functional Group Variations
Alkoxy Chain Modifications
- The unsaturated bond could also participate in Diels-Alder reactions .
Data Tables
Table 1: Key Properties of Selected Analogues
| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Target Compound | - | C₁₇H₁₉NO₃ | ~285.34 | 4-methyl, 2,3,4-trimethoxy | Ligands, Pharma Research |
| 4-Bromo-N-[[4-(hexyloxy)phenyl]methylene]- | 5219-54-5 | C₁₉H₂₂BrNO | 336.29 | Bromine, hexyloxy | Material Science |
| 4-Methyl-N-[(4-nitrophenyl)methylene]- | 730-39-2 | C₁₄H₁₂N₂O₂ | 240.26 | 4-methyl, nitro | Sensors, Catalysis |
| N,N'-Bis[(2,3,4-trimethoxyphenyl)methylene] | 141334-23-8 | C₂₉H₃₂N₂O₆ | 504.58 | Dimeric, trimethoxy | Coordination Polymers |
Biological Activity
Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]- (CAS No. 386758-63-0) is an organic compound with a molecular formula of C17H19NO3 and a molecular weight of 285.34 g/mol. This compound belongs to the class of substituted anilines and has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various derivatives related to benzenamine compounds. While specific data on the exact compound is limited, analogous compounds have shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : Compounds similar to benzenamine have been found to inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways. These pathways are crucial for tumor growth and survival.
- Case Study : A study demonstrated that certain derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 2.15 to 6.96 μM against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cells .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound A | 2.15 | HepG2 |
| Compound B | 4.60 | PC-3 |
| Benzenamine Derivative | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of benzenamine derivatives have also been investigated:
- Antibacterial Activity : Some derivatives have shown significant antibacterial effects against various strains. For example, modifications on the phenyl ring can enhance activity against Gram-positive and Gram-negative bacteria.
- Case Study : A related study indicated that compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) below 1 µg/mL against certain bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | <1 | Staphylococcus aureus |
| Compound D | <1 | Escherichia coli |
Structure-Activity Relationship (SAR)
The biological activity of benzenamine derivatives is influenced by their structural features:
- Substitution Patterns : The presence of methoxy groups on the aromatic ring enhances lipophilicity and biological activity.
- Amino Group Positioning : The position of the amino group can significantly affect binding affinity to biological targets.
Q & A
Basic: What are the optimal synthetic routes for preparing Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-?
Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between 4-methylaniline and 2,3,4-trimethoxybenzaldehyde. Key steps include:
- Reaction Conditions : Stir equimolar amounts of the aldehyde and amine in ethanol or methanol under reflux (70–80°C) for 4–6 hours. Acid catalysis (e.g., glacial acetic acid) enhances imine formation .
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC (Rf ~0.5–0.7 in ethyl acetate/hexane 1:3) .
- Yield Optimization : Yields typically range from 65–85%, depending on reaction time and solvent choice.
Basic: How to characterize the structural integrity of this Schiff base?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : ESI-MS or EI-MS provides the molecular ion peak (m/z ~299 for CHNO) and fragmentation patterns .
- X-ray Crystallography : If single crystals are obtained, this confirms bond lengths and angles (e.g., C=N bond ~1.28 Å) .
Advanced: How do electronic properties influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal electron density distribution. The imine group acts as an electron-withdrawing moiety, polarizing the aromatic rings and enhancing electrophilic substitution reactivity .
- HOMO-LUMO Gaps : A smaller gap (~3.5 eV) suggests potential for charge-transfer interactions, useful in photochemical studies .
- Experimental Validation : Cyclic voltammetry in acetonitrile shows redox peaks corresponding to imine reduction and methoxy group oxidation .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Variability : Differences in antimicrobial activity (e.g., MIC values) may arise from strain specificity or solvent effects (DMSO vs. aqueous solutions). Standardize testing using CLSI guidelines .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ’s 3,4-dimethoxyphenethylamine) to identify critical substituents. For instance, the 2,3,4-trimethoxy group enhances membrane permeability but may reduce solubility .
- Cytotoxicity Profiling : Use MTT assays on normal cell lines (e.g., HEK293) to distinguish selective toxicity .
Advanced: What computational strategies predict solubility and stability under varying pH conditions?
Methodological Answer:
- Solubility Prediction : Use Hansen solubility parameters and COSMO-RS models. The compound’s logP (~3.4) suggests moderate hydrophobicity, requiring co-solvents (e.g., PEG-400) for aqueous formulations .
- pH Stability : Molecular dynamics simulations (Amber force field) predict hydrolysis of the imine bond below pH 5. Validate via HPLC stability studies in buffers (pH 3–9) .
Advanced: How to design derivatives for improved photophysical properties?
Methodological Answer:
- Substituent Effects : Introduce electron-donating groups (e.g., -NH) at the para position of the 4-methylaniline moiety to redshift absorption (UV-Vis analysis) .
- Fluorescence Studies : Measure quantum yields in polar solvents (e.g., DMF). Schiff bases with extended conjugation (e.g., naphthyl analogs) show enhanced emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
